(E)-Hexadec-11-enal (E)-Hexadec-11-enal
Brand Name: Vulcanchem
CAS No.: 57491-33-5
VCID: VC20760437
InChI: InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,16H,2-4,7-15H2,1H3/b6-5+
SMILES: CCCCC=CCCCCCCCCCC=O
Molecular Formula: C16H30O
Molecular Weight: 238.41 g/mol

(E)-Hexadec-11-enal

CAS No.: 57491-33-5

Cat. No.: VC20760437

Molecular Formula: C16H30O

Molecular Weight: 238.41 g/mol

Purity: 96%

* For research use only. Not for human or veterinary use.

(E)-Hexadec-11-enal - 57491-33-5

CAS No. 57491-33-5
Molecular Formula C16H30O
Molecular Weight 238.41 g/mol
IUPAC Name (E)-hexadec-11-enal
Standard InChI InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h5-6,16H,2-4,7-15H2,1H3/b6-5+
Standard InChI Key AMTITFMUKRZZEE-AATRIKPKSA-N
Isomeric SMILES CCCC/C=C/CCCCCCCCCC=O
SMILES CCCCC=CCCCCCCCCCC=O
Canonical SMILES CCCCC=CCCCCCCCCCC=O

(E)-Hexadec-11-enal is a long-chain aliphatic aldehyde with significant applications in chemical synthesis, fragrance formulation, and insect behavior modulation. This unsaturated compound features a 16-carbon chain with a trans-configured double bond at the 11th position and an aldehyde functional group, giving it distinct chemical and biological properties . Below is a comprehensive analysis of its characteristics and research findings.

Synthesis and Production

Industrial Methods:

  • Hydroformylation: Reaction of 1-hexadecene with syngas (CO/H₂) under high pressure (10–50 bar) using rhodium catalysts, followed by oxidation to the aldehyde.

  • Wittig Reaction: Coupling of phosphonium ylides with appropriate aldehydes to introduce the double bond.

Laboratory Synthesis:

  • Oxidative Cleavage: Of corresponding alkenes using ozone or potassium permanganate .

Physical and Chemical Properties

PropertyValue
Density0.84 g/cm³
Boiling Point324°C (760 mmHg)
Flash Point156.6°C
SolubilityMiscible with organic solvents; insoluble in water
Odor ProfileFatty, waxy aroma

The compound's low water solubility (logP = 5.44) makes it ideal for lipid-based applications .

Chemical Reactivity

Key Reactions:

Reaction TypeReagents/ConditionsProduct
OxidationKMnO₄, acidic conditionsHexadec-11-enoic acid
ReductionNaBH₄/LiAlH₄Hexadec-11-enol
Nucleophilic AdditionGrignard reagentsSecondary alcohols

The aldehyde group undergoes typical carbonyl reactions, while the double bond participates in hydrogenation and epoxidation .

Biological Significance

Insect Pheromone Activity:

  • Primary component in sex pheromone blends of Diatraea saccharalis (sugarcane borer) and Helicoverpa armigera (cotton bollworm) .

  • Mechanism: Binds to olfactory receptor neurons in male antennae, triggering electrophysiological responses (EC₅₀ = 10⁻⁶ M in D. saccharalis) .

Behavioral Response Data:

SpeciesResponse ThresholdField Efficacy
D. saccharalis1 ng/mL80% male attraction
H. armigera10 ng/mL65% trap capture rate

These properties make it a candidate for eco-friendly pest control strategies .

Industrial Applications

  • Fragrance Industry: Used in perfumes and cosmetics for its warm, animalic undertones .

  • Flavor Enhancer: Imparts fatty notes to food additives at concentrations <0.01% .

  • Chemical Intermediate: Serves as a precursor for surfactants and polymer additives .

Comparative Analysis

CompoundDouble Bond PositionBiological Activity
(Z)-9-HexadecenalC9-C10Moth pheromone inhibitor
(E)-11-OctadecenalC11-C12 (18C chain)Cross-species attraction
(E)-11-HexadecenalC11-C12Species-specific activity

The trans-configuration at C11 is critical for receptor binding specificity in target insect species .

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